Benzyl 4-carbamothioylcyclohexylcarbamate
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Overview
Description
Benzyl 4-carbamothioylcyclohexylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a cyclohexyl ring, and a carbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-carbamothioylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
Benzyl 4-carbamothioylcyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Benzyl 4-carbamothioylcyclohexylcarbamate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Benzyl carbamate
- Cyclohexyl carbamate
- Benzyl thiocarbamate
Comparison: Benzyl 4-carbamothioylcyclohexylcarbamate is unique due to the presence of both a benzyl group and a carbamothioyl group, which confer distinct chemical reactivity and biological activity. Compared to benzyl carbamate, it has enhanced enzyme inhibitory properties. Cyclohexyl carbamate lacks the benzyl group, making it less reactive in certain chemical reactions. Benzyl thiocarbamate, while similar, does not possess the cyclohexyl ring, which affects its overall stability and reactivity .
Properties
Molecular Formula |
C15H20N2O2S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
benzyl N-(4-carbamothioylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H20N2O2S/c16-14(20)12-6-8-13(9-7-12)17-15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,20)(H,17,18) |
InChI Key |
ADQAEEPHUZFCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=S)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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